1-Boc-4-cyano-4-(2-naphthalenyl)-piperidine
Overview
Description
1-Boc-4-cyano-4-(2-naphthalenyl)-piperidine is a synthetic organic compound that belongs to the class of piperidines. It features a tert-butoxycarbonyl (Boc) protecting group, a cyano group, and a naphthalenyl substituent. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-4-cyano-4-(2-naphthalenyl)-piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Naphthalenyl Group: The naphthalenyl group can be introduced via a substitution reaction using naphthalene derivatives.
Addition of the Cyano Group: The cyano group can be added through nucleophilic substitution reactions.
Protection with Boc Group: The final step involves the protection of the nitrogen atom with a Boc group using tert-butyl chloroformate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Boc-4-cyano-4-(2-naphthalenyl)-piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyano group or other functional groups.
Substitution: The naphthalenyl and cyano groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like alkyl halides or aryl halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
1-Boc-4-cyano-4-(2-naphthalenyl)-piperidine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Boc-4-cyano-4-(2-naphthalenyl)-piperidine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-cyano-4-phenylpiperidine: Similar structure but with a phenyl group instead of a naphthalenyl group.
1-Boc-4-cyano-4-(2-thienyl)-piperidine: Similar structure but with a thienyl group instead of a naphthalenyl group.
Uniqueness
1-Boc-4-cyano-4-(2-naphthalenyl)-piperidine is unique due to the presence of the naphthalenyl group, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
tert-butyl 4-cyano-4-naphthalen-2-ylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-20(2,3)25-19(24)23-12-10-21(15-22,11-13-23)18-9-8-16-6-4-5-7-17(16)14-18/h4-9,14H,10-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTRYZLLWRAPGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC3=CC=CC=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678153 | |
Record name | tert-Butyl 4-cyano-4-(naphthalen-2-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10678153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167262-86-4 | |
Record name | tert-Butyl 4-cyano-4-(naphthalen-2-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10678153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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